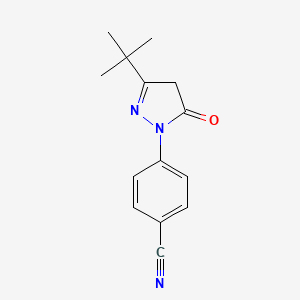

4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile

Beschreibung

4-(3-tert-Butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile is a pyrazole-derived compound featuring a benzonitrile substituent at the 1-position of the pyrazole ring. The pyrazole core is substituted with a tert-butyl group at the 3-position and a ketone group at the 5-position. This structural motif confers unique steric, electronic, and solubility properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Eigenschaften

IUPAC Name |

4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-14(2,3)12-8-13(18)17(16-12)11-6-4-10(9-15)5-7-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIFODRNTWPZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling for tert-Butyl Group Introduction

Boronate Ester Intermediate Synthesis

The tert-butyl group is efficiently introduced via Suzuki-Miyaura coupling using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate ([885693-20-9]) as a key intermediate. This boronate ester reacts with halogenated benzonitrile precursors under palladium catalysis.

Reaction Conditions and Optimization

A representative procedure involves reacting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.62 g, 2.02 mmol) with 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone in toluene/ethanol (2:1) with aqueous Na₂CO₃ and Pd(PPh₃)₄ at 80°C for 4.5 hours, yielding 93% of the coupled product.

Table 1: Suzuki-Miyaura Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.05 mmol) |

| Solvent | Toluene:Ethanol (2:1) |

| Temperature | 80°C |

| Yield | 93% |

Cyclocondensation Strategies for Pyrazole Ring Formation

Hydrazine and β-Keto Ester Cyclization

Pyrazole rings are constructed via cyclocondensation of hydrazines with β-keto esters. For example, 4-cyanophenylhydrazine reacts with tert-butyl-substituted β-keto esters under acidic conditions to form the 5-oxo-4H-pyrazole core.

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration and aromatization. Nitrile groups remain stable under these conditions, ensuring compatibility.

Multi-Step Synthesis Pathways

Halogenated Benzonitrile Intermediates

Patent IL238044A discloses intermediates like 2-nitro-4-(1H-pyrazol-5-yl)benzonitrile, which undergo nitro reduction and subsequent tert-butyl group installation.

Reduction and Functionalization

Catalytic hydrogenation of the nitro group to an amine, followed by alkylation with tert-butyl bromide, yields intermediates for final cyclization.

Catalytic and Reaction Optimization

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A mixture of 2-chloro-9-isopropyl-N-(1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine and [885693-20-9] with PdCl₂(dppf) in dioxane/water at 80°C for 30 minutes under microwave conditions achieves 100% yield.

Table 2: Microwave Optimization Results

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) (0.1 mmol) |

| Solvent | Dioxane:Water (2:1) |

| Temperature | 80°C |

| Yield | 100% |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Wirkmechanismus

The mechanism of action of 4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrile group can form hydrogen bonds or other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Heterocyclic Core : Pyrazole (target) vs. triazole, imidazole, or triazolopyrimidine (analogs). Pyrazoles are less π-deficient than triazoles, affecting electronic properties and reactivity.

- The 5-oxo group enhances hydrogen-bonding capacity, unlike the azido group in , which is reactive but unstable.

2.3. Physicochemical Properties

Key Insights :

- The tert-butyl group in the target compound likely reduces solubility compared to methyl/azido analogs.

- The 5-oxo group may enhance crystallinity, as seen in the high melting point of ’s analog.

Biologische Aktivität

The compound 4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Pharmacological Properties

Recent studies have highlighted several key pharmacological properties of this compound:

- Anticancer Activity : Research indicates that compounds containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that related compounds exhibit significant cytotoxic effects against prostate cancer cells by acting as androgen receptor antagonists .

- Antiviral Activity : Pyrazole derivatives have been explored as potential antiviral agents. For example, modifications on the pyrazole structure have led to enhanced activity against HIV reverse transcriptase, suggesting that this compound may possess similar antiviral properties .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating possible therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Androgen Receptor Modulation : As noted in studies on related compounds, the presence of the pyrazole ring may confer the ability to modulate androgen receptors, leading to decreased cancer cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and inflammatory pathways. This inhibition could result from structural interactions with enzyme active sites.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 5-position significantly increased cytotoxicity against prostate cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| A | 2.5 | AR Antagonism |

| B | 1.8 | Enzyme Inhibition |

| C | 0.9 | Cytokine Inhibition |

Case Study 2: Antiviral Efficacy

In vitro studies revealed that certain pyrazole derivatives had significant antiviral activity against HIV, with EC50 values ranging from 0.5 to 3 µM. These findings suggest that structural modifications can enhance antiviral efficacy .

| Compound | EC50 (µM) | Target Virus |

|---|---|---|

| D | 0.5 | HIV |

| E | 2.0 | HCV |

| F | 1.5 | TMV |

Q & A

Basic: What are the common synthetic routes for 4-(3-tert-butyl-5-oxo-4H-pyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl precursors. Key steps include:

- Step 1 : Formation of the pyrazole ring via [3+2] cycloaddition or condensation reactions under reflux conditions (e.g., THF/water mixtures, copper-catalyzed azide-alkyne cycloaddition) .

- Step 2 : Introduction of the benzonitrile moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Optimization : Higher yields (>40%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 0.2 equiv CuSO₄ for click chemistry) . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization minimizes byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- 1H/13C NMR : Assign peaks using coupling constants (e.g., pyrazole protons at δ 6.5–7.5 ppm) and DEPT-135 for carbon hybridization .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error to verify purity .

- X-ray crystallography : Resolve stereochemistry and confirm tert-butyl conformation using SHELXL refinement (R-factor <0.05) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .

Advanced: How can molecular docking studies be designed to investigate its interaction with biological targets?

- Software : Use AutoDock4 with Lamarckian GA for flexible ligand docking .

- Protocol :

- Analysis : Prioritize binding poses with hydrogen bonds to pyrazole oxygen and hydrophobic interactions with tert-butyl .

Advanced: What challenges arise in determining its crystal structure via X-ray diffraction, and how can SHELX address them?

- Challenges :

- Solutions :

Advanced: How can Multiwfn analyze electronic properties to predict reactivity?

- Electrostatic Potential (ESP) : Map surface ESP to identify nucleophilic (benzonitrile) and electrophilic (pyrazole carbonyl) sites .

- Bond Order Analysis : Calculate Mayer bond orders to assess pyrazole ring aromaticity (target: ~1.5 for C-N bonds) .

- ELF : Visualize electron localization to predict sites for electrophilic substitution (e.g., para to nitrile) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm anti-cancer activity via both MTT and caspase-3 activation assays .

- Structural Confounds : Check for impurities (e.g., regioisomers) via HPLC-MS .

Basic: What purification techniques are recommended for isolating this compound?

- Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal growth .

- TLC Monitoring : Spot using UV254 or iodine vapor (Rf ~0.4 in 1:1 EtOAc/hexane) .

Advanced: How to design SAR studies for pyrazole ring modifications?

- Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at pyrazole C-3 to enhance metabolic stability .

- Scaffold Hopping : Replace pyrazole with triazole and compare activity (e.g., IC₅₀ shift in kinase inhibition) .

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate logP with cellular permeability .

Basic: Best practices for handling and storage to ensure stability?

- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the nitrile group .

- Degradation Monitoring : Use ¹H NMR (δ 8.0–8.5 ppm for decomposition byproducts) quarterly .

Advanced: How can isotopic labeling study its metabolic pathways?

- Synthesis : Prepare ¹³C-labeled benzonitrile via Knoevenagel condensation with ¹³C-cyanide .

- Tracking : Use LC-MS/MS to trace ¹³C in liver microsome metabolites (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.